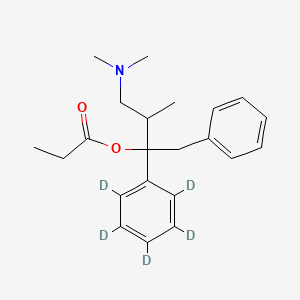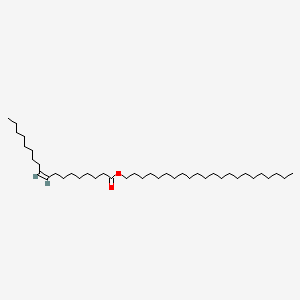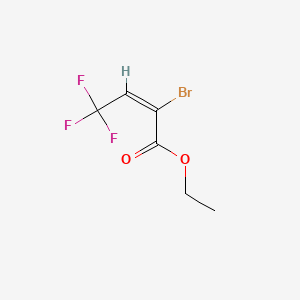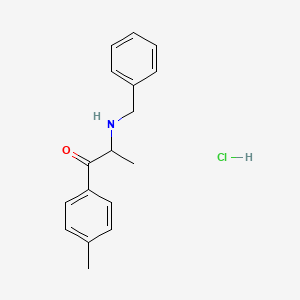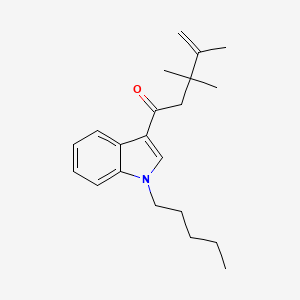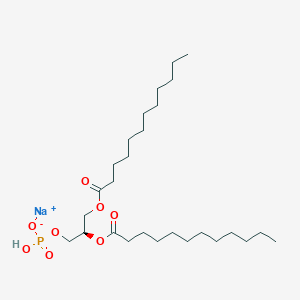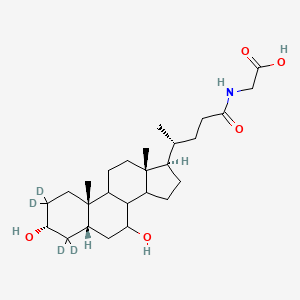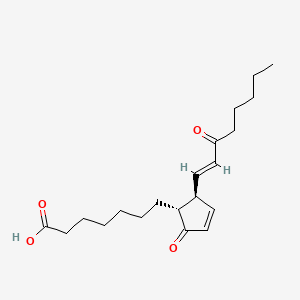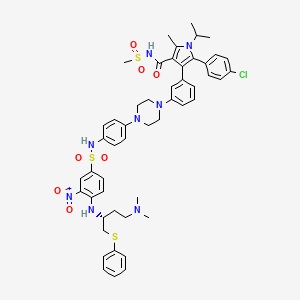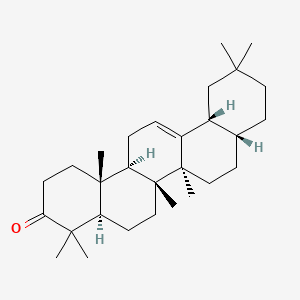
28-Demethyl-beta-amyrone
Vue d'ensemble
Description
“28-Demethyl-beta-amyrone” is a natural product of the lignan class . It is one of the main triterpenes from Pistacia lentiscus var. Chia . The IUPAC name for this compound is (4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3 (2H)-one .
Molecular Structure Analysis
The molecular formula of “28-Demethyl-beta-amyrone” is C29H46O . Its molecular weight is 410.67 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
NMR Studies of Amyloid Beta-Peptides
- The peptide homologous to residues 1-28 of beta-peptide, which is a component of amyloid deposits in Alzheimer's disease, was investigated using proton nuclear magnetic resonance (NMR) spectroscopy. This research provides insights into the secondary structure and the mechanism of alpha-helix to beta-sheet conversion, which is relevant to the understanding of Alzheimer's disease pathology (Zagorski & Barrow, 1992).
Protective Effects in Gastric Ulcer Models
- δ-Amyrone was studied for its protective effects on ethanol-induced gastric ulcer in mice, demonstrating its potential as a therapeutic agent due to its ability to inhibit NF-κB signaling pathways and reduce the overproduction of inflammatory factors (Li et al., 2015).
Enhancement of Neuronal Survival
- Amyloid beta-protein, specifically its first 28 residues, has been shown to enhance neuronal survival under certain culture conditions, which may contribute to understanding the progression of Alzheimer's disease (Whitson, Selkoe, & Cotman, 1989).
Anti-Inflammatory Effects
- δ-Amyrone exhibits significant anti-inflammatory effects in various animal models, suggesting its potential as a bioactive agent for treating inflammatory conditions. This effect is related to its regulation of COX-2 (Niu et al., 2014).
Role in Alzheimer’s Research
- CRANAD-28, a compound related to amyloid beta plaques, has been shown to be effective for imaging in Alzheimer's research, providing insights into plaque and microglia dynamics in Alzheimer's pathology (Ran et al., 2020).
Natural Occurrence in Plants
- 28-Demethyl-beta-amyrone has been isolated from plant sources like Gambeya africana, indicating its natural occurrence and potential for various applications (Wandji et al., 2002).
Therapeutic Potential in Alzheimer's Disease
- Beta-asarone, related to amyloid beta, shows potential for development as a therapeutic agent in Alzheimer's disease due to its effects on neuronal apoptosis and cognitive function (Geng et al., 2010).
Neuroprotective Activity
- The β-peptide, specifically the 1-28 residues, enhances neuronal survival in vitro, indicating potential neuroprotective activities in neurodegenerative disorders like Alzheimer's disease (Whitson, Selkoe, & Cotman, 1989).
Safety And Hazards
When handling “28-Demethyl-beta-amyrone”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .
Orientations Futures
Propriétés
IUPAC Name |
(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3/t19-,20-,22+,23-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKXTWZLGUEVGX-DICJWPJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@H]5[C@H]4CC(CC5)(C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
28-Demethyl-beta-amyrone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
![3,6-Dioxatricyclo[3.3.1.02,4]nonan-7-one, (1-alpha-,2-bta-,4-bta-,5-alpha-)- (9CI)](/img/no-structure.png)
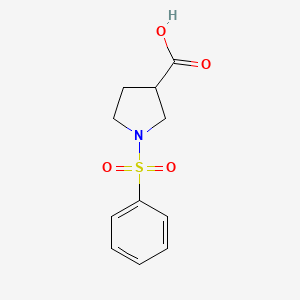
![2H-[1,3]thiazolo[5,4-h][1]benzazepine](/img/structure/B591224.png)
